molecular formula C26H24O7 B3143389 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one CAS No. 52378-71-9

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one

Cat. No.: B3143389
CAS No.: 52378-71-9
M. Wt: 448.5 g/mol
InChI Key: AELRYZAWWQQMCX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives. The reaction is often catalyzed by acidic or basic conditions, followed by cyclization to form the chromone core. The benzyloxy and dimethoxy substituents are introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromone derivatives with various substituents, such as:

  • 7-Hydroxy-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
  • 7-Methoxy-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
  • 7-(4-Methoxybenzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one

Uniqueness

The uniqueness of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)29-2)20-13-18(27)24-22(33-20)14-23(25(30-3)26(24)31-4)32-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELRYZAWWQQMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCC4=CC=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140244
Record name 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52378-71-9
Record name 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52378-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Reactant of Route 3
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Reactant of Route 4
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Reactant of Route 5
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Reactant of Route 6
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one

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